molecular formula C10H11ClF3NO B2391800 2-(3-Chlorophenyl)-2-(2,2,2-trifluoroethoxy)ethanamine CAS No. 1250339-80-0

2-(3-Chlorophenyl)-2-(2,2,2-trifluoroethoxy)ethanamine

Cat. No.: B2391800
CAS No.: 1250339-80-0
M. Wt: 253.65
InChI Key: RDWMADJVIJGDQD-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2-(2,2,2-trifluoroethoxy)ethanamine is a synthetic organic compound that belongs to the class of substituted ethanamines. This compound is characterized by the presence of a chlorophenyl group and a trifluoroethoxy group attached to an ethanamine backbone. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-(2,2,2-trifluoroethoxy)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorophenyl and 2,2,2-trifluoroethanol.

    Formation of Intermediate: The 3-chlorophenyl group is first reacted with an appropriate reagent to form an intermediate compound.

    Introduction of Trifluoroethoxy Group: The intermediate is then reacted with 2,2,2-trifluoroethanol under specific conditions to introduce the trifluoroethoxy group.

    Final Amination:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2-(2,2,2-trifluoroethoxy)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl and trifluoroethoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation or nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-(2,2,2-trifluoroethoxy)ethanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding or chemical modification, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)-2-(2,2,2-trifluoroethoxy)ethanol: Similar structure but with a hydroxyl group instead of an amine.

    2-(3-Chlorophenyl)-2-(2,2,2-trifluoroethoxy)acetic acid: Contains a carboxylic acid group instead of an amine.

    2-(3-Chlorophenyl)-2-(2,2,2-trifluoroethoxy)propane: Similar structure with a propane backbone.

Uniqueness

2-(3-Chlorophenyl)-2-(2,2,2-trifluoroethoxy)ethanamine is unique due to the combination of its chlorophenyl and trifluoroethoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-(3-chlorophenyl)-2-(2,2,2-trifluoroethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3NO/c11-8-3-1-2-7(4-8)9(5-15)16-6-10(12,13)14/h1-4,9H,5-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWMADJVIJGDQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CN)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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